Cas no 941971-92-2 (2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide)

2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-(4-fluorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
- 2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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- インチ: 1S/C18H19FN2O3S/c1-25(23,24)21-10-2-3-14-12-16(8-9-17(14)21)20-18(22)11-13-4-6-15(19)7-5-13/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
- InChIKey: MUMAJFBBBOILBC-UHFFFAOYSA-N
- SMILES: C(NC1C=CC2=C(C=1)CCCN2S(C)(=O)=O)(=O)CC1=CC=C(F)C=C1
2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2770-0183-1mg |
2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
941971-92-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2770-0183-2mg |
2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
941971-92-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2770-0183-2μmol |
2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
941971-92-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2770-0183-5mg |
2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
941971-92-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2770-0183-10μmol |
2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
941971-92-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2770-0183-4mg |
2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
941971-92-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2770-0183-10mg |
2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
941971-92-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2770-0183-30mg |
2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
941971-92-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2770-0183-15mg |
2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
941971-92-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2770-0183-20mg |
2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
941971-92-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide 関連文献
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamideに関する追加情報
Compound CAS No. 941971-92-2: 2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Introduction to CAS No. 941971-92-2
The compound CAS No. 941971-92-2, also known as 2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and promising applications in drug development. The molecule combines a fluorophenyl group, a tetrahydroquinoline ring system, and a methanesulfonyl substituent, making it a versatile candidate for various biological assays.
Chemical Structure and Synthesis
The structure of CAS No. 941971-92-2 is characterized by a tetrahydroquinoline core, which is a partially saturated bicyclic system. The 6-position of the tetrahydroquinoline ring is substituted with a methanesulfonyl group, while the acetamide moiety at the nitrogen atom connects to a 4-fluorophenyl group. This arrangement suggests potential for hydrogen bonding and hydrophobic interactions, which are crucial for bioavailability and target binding.
Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules. Researchers have employed strategies such as Stille coupling, Suzuki-Miyaura coupling, and amide bond formation to synthesize this compound with high purity and yield. These methods not only ensure scalability but also facilitate structural modifications for optimizing pharmacokinetic properties.
Biological Activity and Applications
Preclinical studies on CAS No. 941971-92-2 have revealed its potential as a modulator of key biological targets. The compound has shown selectivity towards certain G-protein coupled receptors (GPCRs), making it a promising lead for treating conditions such as chronic pain and inflammation. Additionally, its ability to penetrate cellular membranes efficiently suggests utility in anticancer therapies.
In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE). This dual functionality underscores its potential as a multi-target drug candidate, capable of addressing complex pathologies.
Recent Research Findings
Recent studies published in high-impact journals have highlighted the pharmacodynamic properties of CAS No. 941971-92-2. A research team from the University of California reported that this compound significantly reduces pro-inflammatory cytokine production in macrophage cell lines, indicating its anti-inflammatory potential.
Furthermore, computational modeling has revealed that the methanesulfonyl group enhances the molecule's solubility without compromising its lipophilicity—a critical balance for drug-like properties. These findings were corroborated by experimental data from pharmacokinetic studies conducted in rodent models.
Another notable study conducted at the Massachusetts Institute of Technology explored the compound's effects on neuronal networks. The results suggested that it may serve as a novel therapeutic agent for epilepsy by modulating ion channel activity.
Conclusion and Future Directions
CAS No. 941971-92-2 represents a significant advancement in medicinal chemistry, offering a unique combination of structural features and biological activities. Its potential applications span across various therapeutic areas, including neurology, oncology, and inflammation management.
As research progresses, further investigations into its mechanism of action and safety profile will be essential for advancing it into clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into a marketable drug.
In summary, CAS No. 941971-92-2 stands at the forefront of innovative drug discovery, exemplifying how tailored molecular design can address unmet medical needs.
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